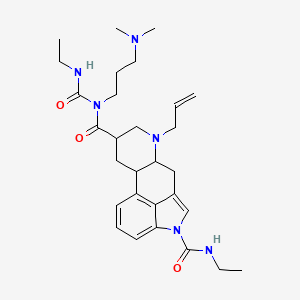![molecular formula C14H10N4OS2 B12314910 N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide](/img/structure/B12314910.png)
N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6300,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: The synthesis begins with the formation of the 6-methylpyridine ring through a series of condensation reactions.
Cyclization: The intermediate compounds undergo cyclization to form the tricyclic core structure.
Introduction of Sulfur Atoms: Sulfur atoms are introduced through thiolation reactions, which are crucial for forming the dithia and diazatricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(6-Methylpyridin-2-yl)-5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiole und Amine umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone, Thiole und substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
N-(6-Methylpyridin-2-yl)-5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum zu untersuchen, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme und Rezeptoren.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. leitfähige Polymere und fortschrittliche Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-(6-Methylpyridin-2-yl)-5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und ihre Aktivität modulieren. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Wechselwirkungen und die Modulation von Signaltransduktionswegen umfassen.
Wirkmechanismus
The mechanism of action of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(6-Methylpyridin-2-yl)-5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-carboxamid
- 7,7-bis[(4E)-11-Bromundec-4-en-1-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen
- Tricyclo[6.3.0.0(2,4)]undec-8-en, 3,3,7,11-tetramethyl-
Einzigartigkeit
N-(6-Methylpyridin-2-yl)-5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-carboxamid zeichnet sich durch seine einzigartige tricyclische Struktur und das Vorhandensein von sowohl Schwefel- als auch Stickstoffatomen aus, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H10N4OS2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide |
InChI |
InChI=1S/C14H10N4OS2/c1-8-3-2-4-11(15-8)16-12(19)10-7-9-13(21-10)17-14-18(9)5-6-20-14/h2-7H,1H3,(H,15,16,19) |
InChI-Schlüssel |
OJSVKQNGMHPIFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4N3C=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)


![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)


![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)

![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate](/img/structure/B12314902.png)
![[11-Formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12314911.png)
![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B12314916.png)

